molecular formula C10H16ClN B145910 Benzyltrimethylammonium chloride CAS No. 56-93-9

Benzyltrimethylammonium chloride

Cat. No.: B145910
CAS No.: 56-93-9
M. Wt: 185.69 g/mol
InChI Key: KXHPPCXNWTUNSB-UHFFFAOYSA-M
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Description

Benzyltrimethylammonium chloride (BTMAC), CAS No. 56-93-9, is a quaternary ammonium compound with the molecular formula C₁₀H₁₆ClN. It is widely utilized as a solvent for cellulose, a gelling inhibitor in polyester resins, a chemical intermediate, and a paint dispersant . Its applications extend to plant growth regulation and synthetic processes, such as deep eutectic solvents (DES) for free fatty acid (FFA) treatment in low-grade palm oil . The National Institute of Environmental Health Sciences highlighted its high production volume and occupational exposure risks, prompting extensive toxicity studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyltrimethylammonium chloride can be synthesized through the reaction of benzyl chloride with trimethylamine. The reaction typically takes place in an organic solvent such as methanol or ethanol. The mixture is refluxed for several hours, and the product is then isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent like diethyl ether .

Industrial Production Methods

In industrial settings, this compound is produced by reacting benzyl chloride with trimethylamine in a continuous flow reactor. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants. The product is then purified through distillation and crystallization processes to obtain a high-purity compound .

Scientific Research Applications

Corrosion Inhibition in Oilfields

BTMAC is widely used as a corrosion inhibitor in oilfield operations. Corrosion is a significant challenge throughout the lifecycle of oil extraction, from drilling to production. The application of BTMAC helps mitigate corrosion, thereby reducing operational costs and enhancing equipment longevity.

  • Mechanism : BTMAC acts by forming a protective film on metal surfaces, which prevents corrosive agents from penetrating.
  • Case Study : A study demonstrated that the use of BTMAC reduced corrosion rates in steel pipes by approximately 70% compared to untreated controls under similar conditions .

Phase Transfer Catalyst

BTMAC serves as an effective phase transfer catalyst (PTC) in various chemical reactions, facilitating the transfer of reactants between immiscible phases (e.g., organic and aqueous phases). Its applications span multiple sectors:

  • Agrochemicals : Enhances the synthesis of pesticides and herbicides.
  • Pharmaceuticals : Utilized in the synthesis of active pharmaceutical ingredients (APIs).
  • Polymers : Aids in polymerization reactions.

Table 1: Applications of BTMAC as Phase Transfer Catalyst

IndustryApplication Description
AgrochemicalsSynthesis of herbicides and pesticides
PharmaceuticalsSynthesis of APIs through improved reaction rates
PolymersFacilitates polymerization processes

Biological Applications

BTMAC has been investigated for its potential biological applications, particularly in drug delivery systems and antimicrobial agents.

  • Drug Delivery : Studies indicate that BTMAC can enhance the solubility and bioavailability of poorly soluble drugs .
  • Antimicrobial Activity : Research shows that BTMAC exhibits significant antimicrobial properties against various pathogens, making it a candidate for disinfectants and antiseptics.

Case Study

In a biological assay, BTMAC was tested for its effectiveness against bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Environmental Applications

BTMAC is also utilized in environmental applications, particularly in water treatment processes. Its ability to act as a flocculant aids in the removal of contaminants from wastewater.

  • Water Treatment : The compound helps in coagulating suspended particles, improving water clarity and quality.

Table 2: Environmental Benefits of BTMAC

ApplicationBenefit Description
Water TreatmentEnhances removal of suspended solids and contaminants
Soil RemediationPotential use in bioremediation processes

Industrial Uses

Beyond its scientific applications, BTMAC is employed in various industrial processes:

  • Paper Industry : Used as a retention aid and drainage aid to improve paper quality .
  • Textile Industry : Acts as an acrylic dyeing assistant to enhance dye uptake and retention.

Mechanism of Action

Benzyltrimethylammonium chloride acts as a phase-transfer catalyst by facilitating the transfer of reactants between different phases. It forms a complex with the reactant in one phase and transfers it to the other phase, where the reaction takes place. This enhances the reaction rate and yield by increasing the availability of reactants at the reaction site .

Comparison with Similar Compounds

Structural Analogs: Benzyl-Trialkylammonium Chlorides

BTMAC belongs to the benzyl-trialkylammonium chloride family, which includes:

  • Benzyltriethylammonium chloride (BTEACl) : Longer ethyl groups replace methyl groups.
  • Benzyltributylammonium chloride (BTBACl) : Bulkier butyl chains increase hydrophobicity .

Key Differences :

  • Alkyl Chain Length : Shorter methyl groups in BTMAC enhance water solubility compared to BTEACl and BTBACl, which are more lipophilic.
  • DES Performance : In CO₂ capture, BTMAC-based DES (e.g., BTMACl-AC with acetic acid) operates at lower pressures (219–2037 kPa) than BTEACl-AC (325–2054 kPa), suggesting superior efficiency in gas absorption .
  • Thermophysical Properties : BTBACl-based DES exhibits higher viscosity and density than BTMAC due to longer alkyl chains, impacting solvent mobility .

Functional Analogs: Quaternary Ammonium Salts

Benzethonium Chloride and Amiloride

  • Benzethonium Chloride : Shares structural similarities with BTMAC, including a benzyl group and quaternary ammonium moiety. Both exhibit comparable IC₅₀ values (10 nM) in blocking muscle contraction in Phormia regina crop smooth muscle, indicating similar receptor interactions .
  • Amiloride : A potassium-sparing diuretic with a distinct structure; its higher IC₅₀ (0.01 mM) in the same model highlights BTMAC's superior potency .

Tetramethylammonium Chloride (TMAC)

  • Reactivity: TMAC primarily facilitates methylation in phenolic alkylation, whereas BTMAC favors benzylation due to its benzyl group, demonstrating the impact of substituents on reaction outcomes .

Toxicity and Environmental Impact

  • Acute Toxicity: BTMAC's lethal dose (LD₅₀) in rats is 125–250 mg/kg, with cholinergic effects (e.g., tremors, salivation) at non-lethal doses .
  • Chronic Toxicity : The EPA-derived chronic threshold value (CTV) for BTMAC is 0.0016 mg/kg-day, reflecting low lifetime risk .
  • Elimination : BTMAC-derived radioactivity is rapidly excreted (>90% within 24 hours) in rodents, contrasting with slower elimination rates in compounds with longer alkyl chains .

Data Tables

Table 1: Comparative IC₅₀ Values in Muscle Contraction Studies

Compound IC₅₀ Value Model System Reference
BTMAC 10 nM Phormia regina crop
Benzethonium Chloride 10 nM Phormia regina crop
Amiloride 0.01 mM Phormia regina crop

Table 2: DES Performance in CO₂ Capture

DES Composition Pressure Range (kPa) Temperature (K) Reference
BTMACl-AC (1:2) 219–2037 298.15
BTEACl-AC (1:2) 325–2054 298.15
TBACl-AC (1:2) 348–2002 298.15

Table 3: Acute Toxicity Parameters

Compound LD₅₀ (Rats, mg/kg) Key Toxic Effects Reference
BTMAC 125–250 Cholinergic effects
Benzalkonium Chloride Not reported Hormetic effects at low doses

Biological Activity

Benzyltrimethylammonium chloride (BTMAC), a quaternary ammonium compound, has garnered attention due to its diverse biological activities and applications. This article delves into its biological effects, mechanisms of action, and relevant research findings.

BTMAC is chemically characterized as a quaternary ammonium salt with the formula C10H16ClNC_{10}H_{16}ClN. It is structurally similar to acetylcholine, which allows it to interact with cholinergic receptors in biological systems. Its lipophilic nature facilitates its penetration through cell membranes, influencing various physiological processes.

1. Cholinergic Activity

BTMAC exhibits significant agonistic activity at both nicotinic and muscarinic receptors. Research indicates that it can stimulate these receptors more effectively than acetylcholine in certain experimental setups:

  • In vitro Studies : In isolated frog rectus muscle, BTMAC demonstrated greater agonistic activity compared to acetylcholine, indicating its potential role in neuromuscular transmission and modulation of muscle contractions .
  • In vivo Studies : Administration in animal models showed muscarine-like (vasodepressor) effects in non-atropinized dogs and nicotine-like (vasopressor) effects in atropinized conditions .

2. Toxicological Studies

Toxicological assessments reveal important insights into the safety profile of BTMAC:

  • Acute Toxicity : In studies involving F344/N rats and B6C3F1 mice, BTMAC was administered at varying doses. Significant clinical signs of toxicity were observed at doses exceeding 125 mg/kg, including respiratory distress and neurological symptoms such as ataxia and tremors. Mortality was noted in high-dose groups .
  • Genotoxicity : BTMAC was found non-mutagenic in several strains of Salmonella typhimurium, but it did induce micronuclei formation in mouse erythrocytes, suggesting some potential for genetic damage under specific conditions .

3. Antimicrobial Properties

BTMAC also exhibits antimicrobial properties, making it a candidate for various applications:

  • Microbial Inhibition : Studies have shown that BTMAC can inhibit the growth of certain bacteria and fungi, likely due to its membrane-active properties. It disrupts microbial cell membranes, leading to cell lysis .
  • Application in Pharmaceuticals : Its ability to act as a biocide has led to its use in formulations aimed at controlling microbial contamination in medical settings .

Case Study 1: Hemolytic Activity

A study evaluating the effects of BTMAC on human sickle hemoglobin demonstrated that it could inhibit gelation, a critical factor in sickle cell disease management. The antigelling potency was quantified, indicating potential therapeutic applications for sickle cell patients .

Case Study 2: Gene Delivery Systems

Research into poly(vinyl benzyl trimethylammonium chloride) as a gene delivery vector highlighted its effectiveness in facilitating the transport of genetic material into cells. This application underscores the compound's versatility beyond traditional uses .

Summary of Findings

The biological activity of this compound encompasses a range of effects from cholinergic stimulation to antimicrobial action. Its structural similarity to acetylcholine allows it to engage effectively with cholinergic receptors, while its lipophilicity aids in cellular interactions.

Activity Type Description Findings
Cholinergic ActivityAgonist for nicotinic and muscarinic receptorsMore active than acetylcholine in muscle contraction studies
Toxicological EffectsAcute toxicity observed at high dosesRespiratory distress and neurological symptoms at doses >125 mg/kg
GenotoxicityNon-mutagenic in S. typhimurium but induces micronuclei formationSuggests potential genetic damage under specific conditions
Antimicrobial PropertiesEffective against certain bacteria and fungiDisrupts microbial membranes leading to cell lysis
Clinical ApplicationsPotential use in treating sickle cell disease and as a gene delivery vectorInhibits gelation of sickle hemoglobin; effective gene delivery systems

Q & A

Basic Research Questions

Q. What are the common synthetic routes for BTMAC, and how do reaction conditions influence yield?

BTMAC is synthesized via quaternization of trimethylamine with benzyl chloride in polar aprotic solvents. The reaction typically proceeds under mild conditions (ambient to 60°C) and requires stoichiometric control to minimize byproducts like benzyl alcohol . Conductometric studies in ethanol, 1,2-dichloroethane, and pentanol show second-order kinetics, with higher reaction rates in aprotic solvents due to favorable SN2 mechanisms . Yield optimization requires precise temperature control and solvent selection, as activation energy (e.g., 54.2 kJ/mol in ethanol) varies with solvent polarity .

Q. How is BTMAC employed as a phase-transfer catalyst (PTC) in organic synthesis?

BTMAC facilitates nucleophilic substitutions (e.g., halogenation, epoxide formation) by transferring ionic reactants into organic phases. For example, in epoxy resin synthesis, BTMAC (60% aqueous solution) catalyzes the reaction between hydroxybenzamides and epichlorohydrin, achieving >90% conversion at 60°C over 117 hours . Its efficacy arises from its ability to stabilize transition states and enhance anion mobility, particularly in biphasic systems .

Q. What analytical methods are used to characterize BTMAC and its reaction intermediates?

Key techniques include:

  • Conductometry : Tracks reaction progress by measuring ionic conductivity changes in solvents like ethanol .
  • NMR/FT-IR : Validates quaternary ammonium structure via characteristic peaks (e.g., δ 3.2 ppm for N⁺(CH₃)₃ in ¹H NMR) .
  • Thermogravimetric Analysis (TGA) : Confirms thermal stability up to 137°C, beyond which decomposition to benzyl chloride and trimethylamine occurs .

Advanced Research Questions

Q. How do solvent properties influence the reaction kinetics and mechanism of BTMAC-mediated reactions?

Solvent polarity and proton-donor capacity critically affect reaction pathways. In aprotic solvents (e.g., 1,2-dichloroethane), BTMAC promotes SN2 mechanisms due to reduced solvation of nucleophiles, accelerating reactions by 2–3× compared to protic solvents like ethanol . Activation entropy (ΔS‡) values (e.g., −120 J/mol·K in ethanol) indicate tighter transition states in polar media, necessitating solvent selection based on desired mechanistic pathway .

Q. What contradictions exist in pharmacological studies of BTMAC’s bioactivity, and how can they be resolved?

Dose-response studies report conflicting IC50 values (e.g., 10 nM in blowfly crop muscle vs. 0.01 mM in other models) . These discrepancies may arise from tissue-specific receptor affinity or assay conditions (e.g., temperature, ionic strength). Standardizing protocols (e.g., fixed buffer systems, controlled temperature) and using isothermal titration calorimetry (ITC) to quantify binding thermodynamics can mitigate variability .

Q. How can BTMAC be optimized in deep eutectic solvent (DES) formulations for green chemistry applications?

BTMAC acts as a hydrogen bond acceptor (HBA) in DESs with glycols or glycerol. Key parameters include:

  • Molar Ratios : 1:2 (BTMAC:ethylene glycol) optimizes viscosity (η = 120 cP at 25°C) and conductivity (σ = 2.1 mS/cm) .
  • Temperature Dependence : DES density (ρ) decreases linearly with temperature (R² > 0.99), while viscosity follows Arrhenius behavior, enabling predictive modeling for industrial applications .

Q. What methodologies address conflicting data on BTMAC’s catalytic efficiency in large-scale syntheses?

Batch vs. continuous-flow systems yield divergent results due to mass transfer limitations. Computational fluid dynamics (CFD) modeling paired with kinetic studies (e.g., time-resolved FT-IR) can identify optimal mixing rates and catalyst loading (typically 0.5–2 mol%) to reconcile discrepancies .

Properties

IUPAC Name

benzyl(trimethyl)azanium;chloride
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InChI

InChI=1S/C10H16N.ClH/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1
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InChI Key

KXHPPCXNWTUNSB-UHFFFAOYSA-M
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Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.[Cl-]
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Molecular Formula

C10H16N.Cl, C10H16ClN
Record name BENZYLTRIMETHYLAMMONIUM CHLORIDE
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Related CAS

14800-24-9 (Parent)
Record name Trimethylbenzylammonium chloride
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DSSTOX Substance ID

DTXSID8024600
Record name Benzyltrimethylammonium chloride
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Molecular Weight

185.69 g/mol
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Physical Description

Benzyltrimethylammonium chloride appears as light yellow liquid with a mild almond odor. May float or sink in water. (USCG, 1999), Liquid, Colorless solid; [HSDB] Light yellow liquid; [CAMEO] Off-white to yellow powder, soluble in water; [MSDSonline]
Record name BENZYLTRIMETHYLAMMONIUM CHLORIDE
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Record name Benzenemethanaminium, N,N,N-trimethyl-, chloride (1:1)
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Boiling Point

greater than 275 °F at 760 mmHg (decomposes) (NTP, 1992), >135 °C (Some decomp)
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Solubility

>27.9 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 65.3 °F (NTP, 1992), VERY SOL IN WATER, SOL IN HOT ACETONE, Readily sol in ethanol, butanol, and water; slightly sol in butyl phthalate and tributyl phosphate
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Density

1.07 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.07 @ 20 °C/20 °C, Properties of 60% soln; wt/gal /bulk density/: 8.90 lb; FP: less than -50 °C
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Vapor Pressure

0.00000022 [mmHg]
Record name Benzyltrimethylammonium chloride
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Mechanism of Action

IT DECR THE RESTING MEMBRANE POTENTIALS & BLOCKED ACTION POTENTIAL OF BOTH INNERVATED & DENERVATED MUSCLES. BTM MAY HAVE DUAL MECHANISM OF ACTION, A DEPOLARIZING TYPE & A BLOCKING ACTION WHICH IS DOSE DEPENDENT., ACETYLCHOLINE-LIKE AGONIST ACTIVITY ON CAT SUPERIOR CERVICAL GANGLION IN VIVO & FROG RECTUS ABDOMINIS IN VITRO WAS STUDIED. BENZYLTRIMETHYLAMMONIUM WAS MORE ACTIVE THAN ACETYLCHOLINE AS GANGLION STIMULANT., IT WAS TESTED FOR MUSCARINIC ACTIVITY RELATIVE TO ACETYLCHOLINE DURING NONDEPOLARIZING BLOCKAGE DUE TO NICOTINE 1.2 MG/MIN IV & WAS FOUND TO BE MORE ACTIVE THAN ACETYLCHOLINE. IT IS CAPABLE OF STIMULATING BOTH NICOTINIC & MUSCARINIC RECEPTORS.
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Color/Form

CRYSTALLIZED FROM ACETONE, Colorless crystals, Light yellow, liquid (@ 15 °C and 1 atm)

CAS No.

56-93-9
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

469 °F (NTP, 1992), 243 °C
Record name BENZYLTRIMETHYLAMMONIUM CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8323
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIMETHYLBENZYLAMMONIUM CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4196
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Benzyltrimethylammonium chloride
Benzyltrimethylammonium chloride
Benzyltrimethylammonium chloride
Benzyltrimethylammonium chloride
Benzyltrimethylammonium chloride
Benzyltrimethylammonium chloride

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